molecular formula C14H6F5N3O2 B11577729 2,3,4,5,6-pentafluoro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

2,3,4,5,6-pentafluoro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Cat. No.: B11577729
M. Wt: 343.21 g/mol
InChI Key: OMYJDHRNKNSIDE-UHFFFAOYSA-N
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Description

2,3,4,5,6-PENTAFLUORO-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE is a complex organic compound characterized by the presence of multiple fluorine atoms and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-PENTAFLUORO-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with pentafluorobenzene and 2-oxo-2,3-dihydro-1H-1,3-benzodiazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-PENTAFLUORO-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or nucleophiles are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

Scientific Research Applications

2,3,4,5,6-PENTAFLUORO-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for developing advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

    Industrial Applications: The compound is investigated for its use in the synthesis of high-performance polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-PENTAFLUORO-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and benzodiazole ring play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of certain biochemical processes, leading to the desired therapeutic or functional effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentafluorobenzonitrile: Another fluorinated compound with similar structural features but different functional groups.

    2,3,4,5,6-Pentafluoroanisole: A compound with a methoxy group instead of the benzodiazole ring.

    Bromopentafluorobenzene: A brominated derivative with similar fluorine substitution.

Uniqueness

2,3,4,5,6-PENTAFLUORO-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE stands out due to its combination of fluorine atoms and the benzodiazole ring, which confer unique reactivity and potential applications not shared by its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial fields.

Properties

Molecular Formula

C14H6F5N3O2

Molecular Weight

343.21 g/mol

IUPAC Name

2,3,4,5,6-pentafluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide

InChI

InChI=1S/C14H6F5N3O2/c15-8-7(9(16)11(18)12(19)10(8)17)13(23)20-4-1-2-5-6(3-4)22-14(24)21-5/h1-3H,(H,20,23)(H2,21,22,24)

InChI Key

OMYJDHRNKNSIDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2

Origin of Product

United States

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